Cas no 21285-46-1 (trans-2,3-Dibromo-2-butene-1,4-diol)

Trans-2,3-Dibromo-2-butene-1,4-diol is a versatile organic compound characterized by its brominated double bond and hydroxyl groups. This compound offers significant advantages, including high purity, excellent solubility, and unique reactivity in organic synthesis. Its brominated double bond facilitates various transformations, while the hydroxyl groups enable facile modification and functionalization. This compound is particularly useful in the synthesis of bioactive molecules and pharmaceutical intermediates.
trans-2,3-Dibromo-2-butene-1,4-diol structure
21285-46-1 structure
Product Name:trans-2,3-Dibromo-2-butene-1,4-diol
CAS No:21285-46-1
MF:C4H6Br2O2
MW:245.897240161896
MDL:MFCD00004698
CID:88256
PubChem ID:87568609
Update Time:2025-07-20

trans-2,3-Dibromo-2-butene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • (E)-2,3-Dibromobut-2-ene-1,4-diol
    • trans-1,4-Dihydroxy-2,3-dibromo-2-butene
    • trans-2,3-DibroMo-2-butene-1,4-diol
    • 2,3-Dibrom-but-2t-en-1,4-diol
    • 2,3-dibromobut-2-ene-1,4-diol
    • 2,3-dibromo-but-2t-ene-1,4-diol
    • diacetyl-fumaric acid diethyl ester
    • Diacetyl-fumarsaeure-diaethylester
    • Diaethyldiacetylfumarat
    • trans-2,3-Dibromo-1,4-dihydroxy-2-butene
    • (2E)-2,3-Dibromo-2-butene-1,4-diol
    • DSSTox_CID_4942
    • DSSTox_RID_77592
    • DSSTox_GSID_24942
    • Tox21_201101
    • AK146734
    • SY023207
    • DTXSID3024942
    • W297831A99
    • CS-0137360
    • 21285-46-1
    • EINECS 221-779-5
    • 2,3-Dibromo-2-butene-1,4-diol, (E)-
    • AS-12280
    • (2E)-2,3-Dibromo-2-butene-1,4-diol #
    • 9JDK8XU90X
    • CAS-21285-46-1
    • 2,3-Dibromobutene-1,4-diol
    • NSC76595
    • UNII-W297831A99
    • H12068
    • AKOS003368867
    • 2-Butene-1,4-diol, 2,3-dibromo-, (E)-
    • HMS3039O16
    • MFCD00004698
    • EINECS 244-313-2
    • trans-2,3-Dibromo-2-buten-1,4-diol
    • NCGC00258653-01
    • 2-Butene-1,4-diol,2,3-dibromo-,(2E)-
    • 3234-02-4
    • AI3-26932
    • EN300-7394011
    • W-106846
    • MLS002152945
    • 2-butene-1,4-diol, 2,3-dibromo-, (2E)-
    • 2-Butene-1, 2,3-dibromo-
    • DTXCID10196620
    • NSC-76595
    • SCHEMBL702309
    • D2169
    • InChI=1/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3
    • (2E)-2,3-dibromobut-2-ene-1,4-diol
    • CHEMBL1455983
    • UNII-9JDK8XU90X
    • A923639
    • NCGC00091740-02
    • 2,3-DIBROMO-2-BUTENE-1,4-DIOL, TRANS-
    • NCGC00091740-01
    • Q27292221
    • (E)-2,3-Dibromo-2-butene-1,4-diol
    • NS00026826
    • 2,3-DIBROMO-2-BUTENE-1,4-DIOL
    • SMR001224537
    • CCRIS 4781
    • NSC 76595
    • trans-2,3-Dibromo-2-butene-1,4-diol, 97%
    • 2-Butene-1,4-diol, 2,3-dibromo-
    • 244-313-2
    • DTXCID204942
    • 221-779-5
    • DTXSID90274233
    • trans-2,3-Dibromo-2-butene-1,4-diol
    • MDL: MFCD00004698
    • Inchi: 1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
    • InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
    • SMILES: Br/C(/CO)=C(\CO)/Br
    • BRN: 1720775

Computed Properties

  • Exact Mass: 243.87300
  • Monoisotopic Mass: 243.873
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 88.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: massive2. density (g/ml, 25/4 ℃)
  • Density: 2.252
  • Melting Point: 113.0 to 117.0 deg-C
  • Boiling Point: 318.1℃ at 760 mmHg
  • Flash Point: 146.2±27.9 °C
  • Refractive Index: 1.63
  • PSA: 40.46000
  • LogP: 0.97240

trans-2,3-Dibromo-2-butene-1,4-diol Security Information

  • Symbol: GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H341
  • Warning Statement: P201-P202-P280-P308+P313-P405-P501
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:EM6910000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,2-8°C(BD268430)

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trans-2,3-Dibromo-2-butene-1,4-diol Production Method

trans-2,3-Dibromo-2-butene-1,4-diol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21285-46-1)trans-2,3-Dibromo-2-butene-1,4-diol
Order Number:A879167
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):152.0
Email:sales@amadischem.com

Additional information on trans-2,3-Dibromo-2-butene-1,4-diol

Introduction to trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 21285-46-1)

trans-2,3-Dibromo-2-butene-1,4-diol, identified by its Chemical Abstracts Service (CAS) number 21285-46-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This dibromo diol derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound's molecular structure, featuring a conjugated system of double bonds and bromine substituents, makes it a versatile intermediate for various chemical transformations.

The molecular formula of trans-2,3-Dibromo-2-butene-1,4-diol is C₄H₄Br₂O₂, reflecting its composition of four carbon atoms, four hydrogen atoms, two bromine atoms, and two hydroxyl groups. The presence of bromine atoms at the 2 and 3 positions relative to the double bond enhances its reactivity, making it a valuable building block in organic synthesis. The compound exists as a trans-isomer, which influences its electronic properties and interactions with other molecules.

In recent years, trans-2,3-Dibromo-2-butene-1,4-diol has been explored for its role in the synthesis of complex molecules. Its dual functionality—combining both bromine and hydroxyl groups—allows for diverse chemical modifications. For instance, the hydroxyl groups can participate in etherification or esterification reactions, while the bromine atoms are susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions. These properties make it particularly useful in constructing heterocyclic compounds and polymeric materials.

One of the most intriguing aspects of trans-2,3-Dibromo-2-butene-1,4-diol is its potential application in pharmaceutical research. Researchers have been investigating its derivatives as precursors to bioactive molecules. The compound's ability to undergo regioselective transformations allows chemists to tailor its structure for specific biological targets. For example, modifications at the bromine positions can lead to the synthesis of novel kinase inhibitors or antimicrobial agents. The diol functionality also provides opportunities for further derivatization into sugars or sugar-like moieties, which are crucial in drug design.

The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of a suitable precursor followed by hydroxylation. Advanced synthetic methodologies have been developed to improve yield and purity. Techniques such as catalytic hydrogenation or electrochemical methods have been employed to achieve high selectivity in forming the desired trans-isomer. These advancements underscore the compound's importance in modern synthetic chemistry.

Recent studies have highlighted the compound's utility in materials science as well. The conjugated system in trans-2,3-Dibromo-2-butene-1,4-diol lends itself well to applications in organic electronics. Researchers have explored its use in designing liquid crystals and conductive polymers. The bromine atoms can be used as anchors for further functionalization, enabling the creation of tailored materials with specific electronic properties. This opens up possibilities for applications in flexible electronics and optoelectronic devices.

The pharmacological potential of derivatives of trans-2,3-Dibromo-2-butene-1,4-diol continues to be a subject of intense investigation. Computational modeling and high-throughput screening have accelerated the discovery process by identifying promising scaffolds for drug development. The compound's structural features align well with several pharmacophores found in known therapeutic agents. By leveraging its reactivity and versatility, scientists aim to develop new treatments for various diseases.

In conclusion,trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 21285-46-1) represents a fascinating compound with broad applications across multiple disciplines. Its unique structural attributes and reactivity make it indispensable in synthetic chemistry and pharmaceutical research. As our understanding of molecular interactions deepens,trans-2,3-Dibromo-2-butene-1,4-diol will likely continue to play a pivotal role in the development of new materials and drugs that address global health challenges.

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Amadis Chemical Company Limited
(CAS:21285-46-1)trans-2,3-Dibromo-2-butene-1,4-diol
A879167
Purity:99%
Quantity:500g
Price ($):152.0
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